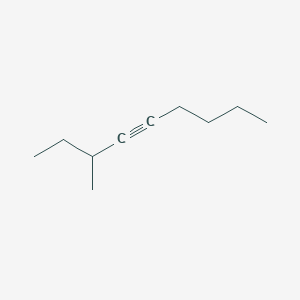

3-Methylnon-4-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42049-50-3 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

3-methylnon-4-yne |

InChI |

InChI=1S/C10H18/c1-4-6-7-8-9-10(3)5-2/h10H,4-7H2,1-3H3 |

InChI Key |

OOQNRNLICSIMAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of 3-Methylnon-4-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methylnon-4-yne, a valuable intermediate in organic synthesis. Due to the limited availability of experimental data in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization and analysis of this compound. Detailed, generalized experimental protocols for acquiring such data are also provided, along with a visual representation of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (C₁₀H₁₈, Molecular Weight: 138.25 g/mol ). These predictions are based on established spectroscopic principles and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.20 | m | 1H | CH at C3 |

| ~2.15 | t | 2H | CH₂ at C6 |

| ~1.55 | m | 2H | CH₂ at C2 |

| ~1.45 | m | 2H | CH₂ at C7 |

| ~1.10 | d | 3H | CH₃ at C3 |

| ~0.95 | t | 3H | CH₃ at C1 |

| ~0.90 | t | 3H | CH₃ at C9 |

| ~1.40 | m | 2H | CH₂ at C8 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~85.0 | C4 |

| ~80.0 | C5 |

| ~35.0 | C3 |

| ~31.0 | C7 |

| ~22.5 | C8 |

| ~22.0 | C6 |

| ~20.0 | CH₃ at C3 |

| ~14.0 | C9 |

| ~13.5 | C1 |

| ~29.0 | C2 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| ~2240 | Medium, Sharp | C≡C stretch (internal alkyne) |

| 1465 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 138 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M-CH₃]⁺ |

| 109 | High | [M-C₂H₅]⁺ |

| 95 | High | [M-C₃H₇]⁺ |

| 81 | High | [M-C₄H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] The solution should be clear and free of particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a single drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).[2][3]

-

Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: For a volatile liquid, the sample can be introduced directly into the mass spectrometer. For less volatile samples or for analysis by techniques like electrospray ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).[4]

-

Introduction Method:

-

Direct Infusion (for volatile liquids): The sample can be introduced via a heated inlet or a cold inlet system for highly volatile or sensitive compounds.[5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Inject the dissolved sample into an LC system for separation prior to introduction into the mass spectrometer.

-

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. ESI is a softer ionization technique often used with LC-MS.

-

Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their abundance.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. homework.study.com [homework.study.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

The Dawn of a New Era in Chemical Biology: A Technical Guide to the Discovery and History of Substituted Nonynes

For Immediate Release

A comprehensive whitepaper detailing the discovery, synthesis, and rich history of substituted nonynes has been released, offering an in-depth technical guide for researchers, scientists, and drug development professionals. This document provides a foundational understanding of these versatile molecules, from their early synthesis to their current pivotal role in the advancement of chemical biology and medicine.

Substituted nonynes, a class of organic compounds characterized by a nine-carbon chain containing a triple bond with various substituents, have emerged from relative obscurity to become indispensable tools in modern science. Their journey, from challenging synthetic targets to key components in bioorthogonal chemistry, highlights a remarkable evolution in our understanding and application of alkyne chemistry.

From Humble Beginnings: The Genesis of Nonyne Synthesis

The history of substituted nonynes is intrinsically linked to the broader history of alkyne synthesis. Early methods for creating the foundational alkyne triple bond were often harsh and limited in scope. Key historical synthetic strategies that paved the way for the creation of substituted nonynes include:

-

Dehydrohalogenation of Dihalides: This classic method involves the elimination of two equivalents of a hydrogen halide from a dihaloalkane using a strong base to form the alkyne. The choice of base and reaction conditions is critical to favor the elimination reaction over substitution.[1][2][3] This approach was instrumental in the early synthesis of simple terminal alkynes.

-

The Corey-Fuchs Reaction: Developed by E.J. Corey and Philip L. Fuchs in 1972, this reaction provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne. The process involves the formation of a dibromoolefin, which is then treated with a strong base like n-butyllithium to yield the terminal alkyne.[4][5][6][7] This method significantly expanded the accessibility of terminal alkynes with diverse functionalities.

These foundational methods laid the groundwork for the synthesis of a wide array of substituted alkynes, including the nine-carbon nonyne chain.

Bicyclo[6.1.0]nonyne (BCN): A Star on the Rise

A significant breakthrough in the field was the discovery and development of bicyclo[6.1.0]nonyne (BCN), a strained cyclic nonyne derivative. The inherent ring strain of BCN dramatically increases the reactivity of the alkyne, making it a prime candidate for bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[8][9][10][11][12] This reaction allows for the specific and efficient labeling of biomolecules in living systems without the need for toxic copper catalysts.

The synthesis of BCN and its derivatives has been a key focus of research, with the cyclopropanation of 1,5-cyclooctadiene (B75094) being a pivotal step. Detailed experimental protocols for the synthesis of various functionalized BCN derivatives are now available, enabling researchers to tailor these molecules for specific applications.

Quantitative Data at a Glance

The utility of substituted nonynes, particularly in bioorthogonal applications, is heavily dependent on their reaction kinetics. The following table summarizes key quantitative data for the SPAAC reaction of various strained alkynes, highlighting the superior reactivity of many nonyne derivatives.

| Strained Alkyne | Reaction Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide (B81097) | 0.054 | [13] |

| Bicyclo[6.1.0]nonyne (BCN) | Phenyl sydnone | 0.054 | [13] |

| DIBAC | Benzyl azide | ~0.3 | [14] |

| DIFO | Benzyl azide | ~0.1 | [14] |

| ALO (azacyclooctyne) | Benzyl azide | ~0.03 | [14] |

| MOFO (monofluorinated cyclooctyne) | Benzyl azide | ~0.0045 | [14] |

| OCT (cyclooctyne) | Benzyl azide | ~0.0024 | [14] |

Illuminating Biological Pathways: Nonynes as Chemical Probes

The true power of substituted nonynes lies in their application as chemical probes to study complex biological processes. Their ability to participate in bioorthogonal reactions allows for the specific labeling and tracking of biomolecules within their native environment, providing unprecedented insights into cellular signaling pathways.

For instance, BCN and its derivatives have been successfully employed to:

-

Label proteins and peptides: By incorporating an azide group into a protein of interest, researchers can use BCN-functionalized tags (e.g., fluorescent dyes, biotin) to visualize and isolate these proteins.[15]

-

Modify nucleic acids: The site-specific modification of DNA and RNA with BCN allows for the introduction of various functional groups to study gene expression and localization.[15]

-

Image cellular processes: The fast reaction kinetics of BCN make it an excellent tool for real-time imaging of dynamic cellular events.[15]

The development of these chemical probes is guided by a logical workflow that involves designing the probe with specific reactivity and properties, synthesizing and characterizing it, and finally, applying it to a biological system to answer a specific question.[16][17][18][19][20][21][22]

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding of the synthesis of these important molecules, detailed experimental protocols for key reactions are outlined below.

Corey-Fuchs Reaction: Synthesis of a Terminal Alkyne

This two-step procedure is a cornerstone of terminal alkyne synthesis.

Step 1: Formation of the Dibromoolefin [5][23] To a solution of triphenylphosphine (B44618) (3.0 eq) in dry dichloromethane (B109758) (DCM) cooled to 0 °C under an argon atmosphere, carbon tetrabromide (1.5 eq) is added, and the resulting mixture is stirred for 15 minutes. A solution of the starting aldehyde (1.0 eq) in dry DCM is then added. The reaction mixture is stirred at room temperature overnight. The mixture is then triturated with cold hexanes and filtered to remove excess triphenylphosphine. The filtrate is concentrated and purified by silica (B1680970) gel chromatography to yield the dibromoolefin.

Step 2: Formation of the Terminal Alkyne [5][23] To a solution of the dibromoolefin (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere cooled to -78 °C, a solution of n-butyllithium (2.5 M, 1.9 eq) is added. The solution is stirred for 20 minutes at -78 °C before being quenched, typically with water or another electrophile. The product is then extracted and purified.

Corey-Fuchs reaction workflow.

Double Dehydrohalogenation: A Classic Route to Alkynes

This method utilizes a strong base to perform two successive E2 elimination reactions on a vicinal or geminal dihalide.[1][2][3][24]

General Procedure: [2] The dihalide is dissolved in a suitable solvent, such as liquid ammonia. A strong base, most commonly sodium amide (NaNH₂), is added in excess. The reaction mixture is stirred, often at low temperatures, until the elimination is complete. An aqueous workup is then performed to protonate the resulting alkynide ion and quench any remaining base. The alkyne product is then extracted and purified.

Double dehydrohalogenation workflow.

Synthesis of Bicyclo[6.1.0]nonyne (BCN) Derivatives

The synthesis of functionalized BCN often starts from 1,5-cyclooctadiene and involves a cyclopropanation step followed by further modifications.

A Concise Synthesis of anti-Bicyclo[6.1.0]nonyne Carboxylic Acid: [25] A convenient three-step synthesis of the pure diastereomer anti-BCN-COOH has been reported with an overall yield of 32% starting from 1,5-cyclooctadiene. This route offers an efficient pathway to a valuable intermediate for creating bioorthogonal probes.

Synthesis of BCN-functionalized Linkers: [12][23] BCN carbinol can be activated with disuccinimidyl carbonate and then reacted with a suitable scaffold to create linkers for solid-phase synthesis, such as for oligonucleotides. Alternatively, BCN carboxylic acid can be coupled to a scaffold using standard peptide coupling reagents like EDCI/HOBt.[12][23]

General workflow for BCN synthesis.

The Future is Bright for Substituted Nonynes

The journey of substituted nonynes from synthetic curiosities to powerful tools in chemical biology is a testament to the ingenuity of chemists and their ability to craft molecules that can unravel the complexities of the living world. As our understanding of their synthesis and reactivity continues to grow, we can expect to see even more innovative applications of these remarkable compounds in drug discovery, diagnostics, and our fundamental understanding of biology. The design of new strained alkynes with tailored reactivity and properties remains an active area of research, promising an exciting future for this versatile class of molecules.[26][27][28][29][30]

References

- 1. Alkyne Synthesis | ChemTalk [chemistrytalk.org]

- 2. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]

- 3. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Corey-Fuchs Homologation - NROChemistry [nrochemistry.com]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

- 7. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]

- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NeuN Antibodies in Neuroscience Research - Creative Biolabs [neuros.creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cicbdd.web.unc.edu [cicbdd.web.unc.edu]

- 21. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. youtube.com [youtube.com]

- 25. A concise synthesis of anti -bicyclo[6.1.0]nonyne carboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06708H [pubs.rsc.org]

- 26. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 28. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]

- 29. The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. [scholarsbank.uoregon.edu]

- 30. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile of 3-Methylnon-4-yne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylnon-4-yne, an internal alkyne. Due to the absence of specific published quantitative data for this compound, this document outlines its expected solubility based on the general principles of physical organic chemistry and provides detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound (CAS: 42049-50-3) is an unsaturated hydrocarbon with a molecular formula of C₁₀H₁₈ and a molecular weight of approximately 138.25 g/mol .[1] Its structure features a nine-carbon chain with a methyl group at the third position and a carbon-carbon triple bond between the fourth and fifth carbons. As an internal alkyne, its chemical behavior is characterized by the nonpolar nature of the hydrocarbon chain and the electron density of the triple bond.

Alkynes are generally nonpolar compounds.[2] This fundamental property dictates their solubility, following the principle of "like dissolves like." Consequently, they exhibit good solubility in nonpolar organic solvents and are insoluble in water.[3][4][5]

Expected Solubility Profile

Based on its nonpolar structure, this compound is expected to be soluble in a wide range of common organic solvents. The following table summarizes the anticipated qualitative solubility. Quantitative determination requires experimental validation as described in Section 3.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Hydrocarbons | Hexane, Heptane, Toluene, Cyclohexane | High | Nonpolar solvents that readily solvate the nonpolar alkyne molecule through London dispersion forces.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are relatively nonpolar and are excellent solvents for other nonpolar and moderately polar compounds.[6] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving nonpolar compounds due to their own relatively low polarity and ability to induce dipoles. |

| Ketones | Acetone, 2-Butanone (MEK) | Moderate to High | While more polar than hydrocarbons, ketones can typically solvate medium-chain alkynes effectively. |

| Esters | Ethyl Acetate | Moderate to High | Possesses both polar and nonpolar characteristics, making it a versatile solvent for a range of organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Alcohols are polar, protic solvents. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol < Isopropanol). Hydrogen bonding in alcohols is not matched by the alkyne. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low to Moderate | Highly polar nature makes them less ideal for solvating a nonpolar hydrocarbon like this compound. |

| Aqueous | Water | Insoluble | As a nonpolar hydrocarbon, this compound is immiscible with the highly polar, hydrogen-bonding network of water.[2][4] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely adopted technique.[7] This protocol outlines the necessary steps for its implementation.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity, anhydrous)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or flasks with airtight caps

-

Isothermal shaker bath or temperature-controlled incubator/agitator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

-

Class A glassware

Procedure

-

Preparation : Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the chosen solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration : Seal the vials tightly and place them in an isothermal shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[8]

-

Phase Separation : After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 12-24 hours. This allows the excess, undissolved solute to settle, leaving a clear, saturated supernatant.[8]

-

Sample Extraction : Carefully withdraw an aliquot of the clear saturated solution using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.[8]

-

Quantification :

-

Determine the mass of the filtered, saturated solution.

-

Dilute the sample to a known volume with an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID (Gas Chromatography with Flame Ionization Detection).

-

-

Calculation : The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solution (mol/L), calculated from the determined concentration and the mass/volume of the initial saturated solution.

Experimental Workflow Diagram

The logical steps of the shake-flask solubility determination protocol are visualized below.

Signaling Pathways and Biological Interactions

There is currently no publicly available research to suggest that this compound is involved in specific biological signaling pathways. Its primary relevance in a drug development context would likely be as a synthetic intermediate or a non-polar fragment in medicinal chemistry design, rather than as a direct modulator of biological targets. Any investigation into its biological activity would require dedicated screening and mechanism-of-action studies.

References

- 1. This compound | C10H18 | CID 13707968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pearson.com [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solved Which of the following about the physical properties | Chegg.com [chegg.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Stereoselective Synthesis of (S)-3-Methylnon-4-yne

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Methylnon-4-yne is a chiral alkyne of interest in synthetic organic chemistry and may serve as a valuable building block in the development of complex molecular architectures and pharmacologically active compounds. The stereoselective synthesis of such chiral molecules is of paramount importance as the biological activity of enantiomers can differ significantly. This document outlines a proposed protocol for the stereoselective synthesis of (S)-3-Methylnon-4-yne, leveraging a copper-catalyzed asymmetric conjugate addition of a methyl group to an α,β-acetylenic ester, followed by reduction. This approach is based on established methodologies for the enantioselective synthesis of chiral centers adjacent to alkyne functionalities.[1][2]

Proposed Synthetic Pathway

The proposed two-step synthesis for (S)-3-Methylnon-4-yne is outlined below. The key step is the asymmetric conjugate addition of a methyl group to introduce the chiral center.

Figure 1. Proposed synthetic workflow for (S)-3-Methylnon-4-yne.

Experimental Protocols

Materials and Equipment:

-

Anhydrous solvents (THF, diethyl ether)

-

Hept-2-ynoic acid ethyl ester

-

Methylmagnesium bromide (MeMgBr) in diethyl ether

-

Copper(I) iodide (CuI)

-

Chiral ligand (e.g., (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, Josiphos-type ligand)

-

Lithium aluminum hydride (LiH4)

-

Sodium hydride (NaH)

-

Carbon disulfide (CS2)

-

Methyl iodide (MeI)

-

Azobisisobutyronitrile (AIBN)

-

Tributyltin hydride (Bu3SnH)

-

Standard glassware for organic synthesis under inert atmosphere

-

Chromatography equipment (e.g., flash chromatography system)

-

Analytical instruments for characterization (NMR, GC-MS, chiral HPLC)

Protocol 1: Asymmetric Conjugate Addition to form (S)-3-Methylnon-4-ynoic acid ethyl ester

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add CuI (5 mol%) and the chiral Josiphos-type ligand (5.5 mol%).

-

Add anhydrous THF and cool the mixture to -78 °C.

-

Slowly add a solution of methylmagnesium bromide (1.5 equivalents) in diethyl ether. Stir the mixture for 30 minutes.

-

Add a solution of hept-2-ynoic acid ethyl ester (1.0 equivalent) in anhydrous THF dropwise over 1 hour.

-

Stir the reaction mixture at -78 °C for 6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-3-Methylnon-4-ynoic acid ethyl ester.

Protocol 2: Reduction of the Ester to (S)-3-Methylnon-4-yn-1-ol

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of (S)-3-Methylnon-4-ynoic acid ethyl ester (1.0 equivalent) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.

-

Cool the mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-3-Methylnon-4-yn-1-ol.

Protocol 3: Barton-McCombie Deoxygenation to (S)-3-Methylnon-4-yne

-

To a solution of (S)-3-Methylnon-4-yn-1-ol (1.0 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture for 30 minutes, then add carbon disulfide (1.5 equivalents) and stir for another 2 hours at room temperature.

-

Add methyl iodide (2.0 equivalents) and continue stirring for 2 hours.

-

Remove the solvent under reduced pressure and dissolve the residue in toluene.

-

To this solution, add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.

-

Heat the reaction mixture at 80 °C for 4 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain (S)-3-Methylnon-4-yne.

Data Presentation

As this is a proposed synthesis, the following table presents expected quantitative data based on similar transformations reported in the literature.[2][3]

| Step | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |

| 1 | (S)-3-Methylnon-4-ynoic acid ethyl ester | 75 - 90 | > 95 |

| 2 | (S)-3-Methylnon-4-yn-1-ol | 85 - 95 | > 95 |

| 3 | (S)-3-Methylnon-4-yne | 70 - 85 | > 95 |

Characterization Data (Predicted)

-

(S)-3-Methylnon-4-yne:

-

¹H NMR (CDCl₃, 400 MHz): δ 2.25 (m, 2H), 2.15 (m, 1H), 1.45 (m, 4H), 1.15 (d, J=7.0 Hz, 3H), 0.90 (t, J=7.2 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 84.5, 80.1, 31.2, 29.5, 22.1, 21.5, 18.7, 13.6.

-

Specific Rotation: [α]D > 0 (predicted for the (S)-enantiomer, solvent and concentration dependent).

-

Conclusion

The proposed protocol provides a detailed methodology for the stereoselective synthesis of (S)-3-Methylnon-4-yne. The key to achieving high enantioselectivity is the copper-catalyzed asymmetric conjugate addition. The subsequent reduction and deoxygenation steps are standard transformations that should proceed with high yields. This application note serves as a comprehensive guide for researchers aiming to synthesize this and other related chiral alkynes. Further optimization of reaction conditions may be necessary to achieve the desired yield and stereoselectivity.

References

- 1. Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of Alkyne-Substituted Quaternary Carbon Stereogenic Centers through NHC–Cu-Catalyzed Allylic Substitution Reactions with (i-Bu)2(Alkynyl)aluminum Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 3-Methylnon-4-yne as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylnon-4-yne is an internal alkyne with a chiral center that holds significant potential as a building block in the synthesis of a variety of heterocyclic compounds. The presence of the alkyne functional group allows for diverse cyclization strategies, including cycloadditions and metal-catalyzed annulations, to construct key heterocyclic scaffolds relevant to medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of pyrazoles, isoxazoles, and pyridines using this compound as a key precursor, based on established methodologies for internal alkynes.

Data Presentation

The following tables summarize the expected products and hypothetical yields for the synthesis of various heterocyclic compounds from this compound. These are representative examples, and optimization of reaction conditions may be required to achieve desired outcomes.

Table 1: Synthesis of Substituted Pyrazoles from this compound

| Entry | Pyrazole (B372694) Derivative | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Butyl-5-ethyl-3-(1-methylpropyl)-1-phenyl-1H-pyrazole | Phenylhydrazine | Rh(III) complex | Toluene (B28343) | 100 | 12 | 85 |

| 2 | 4-Butyl-5-ethyl-3-(1-methylpropyl)-1H-pyrazole | Hydrazine | Cu(I) iodide | DMF | 80 | 24 | 78 |

Table 2: Synthesis of Substituted Isoxazoles from this compound

| Entry | Isoxazole (B147169) Derivative | Reagents | Catalyst/Mediator | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Butyl-5-ethyl-3-(1-methylpropyl)isoxazole | Hydroxylamine hydrochloride | Base (e.g., NaOAc) | Ethanol | Reflux | 18 | 75 |

| 2 | 4-Butyl-5-ethyl-3-(1-methylpropyl)isoxazole | Nitrile Oxide (from aldoxime) | N/A (1,3-dipolar cycloaddition) | THF | RT | 24 | 82 |

Table 3: Synthesis of Substituted Pyridines from this compound

| Entry | Pyridine (B92270) Derivative | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Butyl-6-ethyl-2,4-dimethyl-3-(1-methylpropyl)pyridine | Acetonitrile (B52724) | Cobalt complex | Dioxane | 120 | 24 | 65 |

| 2 | 5-Butyl-6-ethyl-3-(1-methylpropyl)-2-phenylpyridine | Benzonitrile | Rh(III) complex | Toluene | 110 | 18 | 70 |

Experimental Protocols

Protocol 1: Synthesis of 4-Butyl-5-ethyl-3-(1-methylpropyl)-1-phenyl-1H-pyrazole

This protocol is adapted from rhodium-catalyzed methods for pyrazole synthesis from internal alkynes and hydrazines.[1]

Materials:

-

This compound (1.0 mmol, 138.25 mg)

-

Phenylhydrazine (1.2 mmol, 130 mg, 123 µL)

-

[RhCp*Cl2]2 (0.025 mmol, 15.4 mg)

-

AgSbF6 (0.1 mmol, 34.3 mg)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylhydrazine, [RhCp*Cl2]2, and AgSbF6.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 12 hours with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole.

Protocol 2: Synthesis of 4-Butyl-5-ethyl-3-(1-methylpropyl)isoxazole via 1,3-Dipolar Cycloaddition

This protocol utilizes the well-established 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3]

Materials:

-

This compound (1.0 mmol, 138.25 mg)

-

Benzaldoxime (B1666162) (1.1 mmol, 133 mg)

-

N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg)

-

Triethylamine (B128534) (1.5 mmol, 152 mg, 209 µL)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

In situ generation of nitrile oxide: To a solution of benzaldoxime in anhydrous THF at 0 °C, add NCS portion-wise. Stir the mixture for 30 minutes at 0 °C.

-

Slowly add triethylamine dropwise to the mixture at 0 °C. A white precipitate of triethylamine hydrochloride will form. Stir for an additional 1 hour at room temperature.

-

Cycloaddition: To the freshly prepared nitrile oxide solution, add a solution of this compound in THF (2 mL).

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target isoxazole.

Protocol 3: Cobalt-Catalyzed Synthesis of 5-Butyl-6-ethyl-2,4-dimethyl-3-(1-methylpropyl)pyridine

This protocol is based on cobalt-catalyzed [2+2+2] cycloaddition reactions of internal alkynes and nitriles.

Materials:

-

This compound (1.0 mmol, 138.25 mg)

-

Acetonitrile (excess, used as reactant and solvent)

-

CoBr2 (0.1 mmol, 21.9 mg)

-

Zinc dust (0.2 mmol, 13.1 mg)

-

Triphenylphosphine (B44618) (0.2 mmol, 52.5 mg)

-

Anhydrous Dioxane (5 mL)

Procedure:

-

In a glovebox, add CoBr2, zinc dust, and triphenylphosphine to a dry Schlenk tube.

-

Add anhydrous dioxane and stir the mixture for 30 minutes at room temperature to pre-form the catalyst.

-

Add this compound and an excess of acetonitrile to the catalyst mixture.

-

Seal the tube and heat the reaction at 120 °C for 24 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the substituted pyridine.

Visualizations

Caption: Workflow for the synthesis of pyrazoles.

Caption: Pathway for isoxazole synthesis.

Caption: Logical steps for pyridine synthesis.

References

Application Notes and Protocols for the Polymerization of 3-Methylnon-4-yne and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of substituted acetylenes has garnered significant interest due to the unique properties of the resulting conjugated polymers, which find applications in diverse fields such as electronics, sensors, and biomedical materials.[1][2] This document provides detailed application notes and protocols for the polymerization of 3-Methylnon-4-yne, an internal aliphatic alkyne, and its derivatives. While direct polymerization data for this compound is not extensively available in the current literature, this guide extrapolates from established procedures for structurally similar internal alkynes, particularly 4-nonyne (B3188236). The protocols detailed below focus on transition metal-catalyzed polymerization, a versatile method for synthesizing poly(alkyne)s.[3][4][5]

Key Polymerization Strategies

The primary methods for the polymerization of internal alkynes involve transition metal catalysts, with molybdenum, tungsten, and rhodium complexes being the most prominent.[3][4][5] These catalysts can initiate polymerization through various mechanisms, including metathesis and insertion polymerization. For aliphatic internal alkynes like this compound, molybdenum and tungsten-based catalyst systems are particularly relevant.[3][6]

Experimental Protocols

The following protocols are adapted from established procedures for the polymerization and metathesis of internal alkynes. Researchers should note that optimization of reaction conditions (e.g., catalyst loading, temperature, and reaction time) will be necessary for this compound and its specific derivatives.

Protocol 1: Molybdenum-Catalyzed Polymerization of this compound (Adapted from 4-Nonyne Metathesis)

This protocol is based on the in-situ generation of a molybdenum-based catalyst, which has been shown to be effective for the metathesis of 4-nonyne and can be adapted for polymerization.[3]

Materials:

-

This compound (monomer)

-

Molybdenum (VI) oxoacetylacetonate (MoO₂(acac)₂)[3]

-

Triethylaluminum (B1256330) (AlEt₃) in toluene (B28343) (e.g., 1 M solution)[3]

-

Phenol (B47542) (co-catalyst)[3]

-

Toluene (anhydrous)[3]

-

Undecane (B72203) (internal standard for GC analysis)

-

Schlenk tubes and standard Schlenk line equipment

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Catalyst Preparation (in-situ):

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the desired amount of MoO₂(acac)₂ (e.g., 0.1 mmol) in anhydrous toluene (e.g., 9.4 mL).[3]

-

To this solution, add the triethylaluminum solution (e.g., 0.6 mL of 1 M solution) dropwise at room temperature.[3]

-

Allow the alkylation process to proceed for 5 minutes at room temperature. The resulting solution is the active catalyst precursor.[3]

-

-

Polymerization Reaction:

-

In a separate, flame-dried Schlenk tube, prepare a solution of this compound (e.g., 1 mmol), phenol (e.g., 1 mmol), and undecane (e.g., 0.5 mL) in anhydrous toluene (e.g., 9 mL).[3]

-

Heat this solution to the desired reaction temperature (e.g., 110 °C).[3]

-

Using a gas-tight syringe, transfer a portion of the prepared catalyst solution (e.g., 1 mL) to the heated monomer solution.[3]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine monomer conversion.

-

After the desired reaction time or monomer conversion is reached, terminate the polymerization by adding a small amount of methanol.

-

-

Polymer Isolation and Purification:

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

-

-

Characterization:

-

Determine the polymer's molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene).

-

Characterize the polymer structure using NMR spectroscopy (¹H and ¹³C) and FT-IR spectroscopy.

-

Quantitative Data Summary

As specific data for the polymerization of this compound is not available, the following table provides representative data for the polymerization of other internal alkynes to illustrate typical outcomes. Researchers should aim to generate similar data for their specific polymer systems.

| Monomer | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Reference |

| 4-Nonyne | MoCl₂(NO)₂L₂ / Phenol / AlEt₃ | 110 | - | High Conv. | - | - | [3] |

| Diphenylacetylene | TaCl₅ / ⁿBu₄Sn | 80 | - | - | - | - | |

| 1-Phenyl-1-propyne | [Rh(nbd)Cl]₂ | 30 | 24 | 95 | 150,000 | 1.8 |

Note: This table is illustrative. "High Conv." indicates high conversion was achieved, but a specific yield for the isolated polymer was not provided in the source.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the molybdenum-catalyzed polymerization of this compound.

Caption: General workflow for molybdenum-catalyzed polymerization.

Applications in Drug Development

While polymers derived from simple aliphatic internal alkynes like this compound do not have established direct applications in drug delivery, the broader class of substituted polyacetylenes is being explored for various biomedical applications.[1][7] The conjugated backbone of these polymers can impart unique optical and electronic properties, which could be leveraged for sensing and imaging.[2]

Furthermore, the poly(alkyne) backbone can serve as a scaffold for the attachment of therapeutic agents or targeting moieties through post-polymerization modification. The development of biodegradable aliphatic polyesters and other polymers for drug delivery is a mature field, and the principles from these systems could potentially be applied to novel poly(alkyne)s.[8][9][10][11] For instance, the incorporation of ester linkages into the side chains of a poly(this compound) derivative could impart biodegradability, making it a candidate for controlled drug release applications.

The exploration of poly(this compound) and its derivatives in the context of drug development is a nascent area of research. The protocols and data presented here provide a foundational framework for scientists to synthesize and characterize these novel materials, paving the way for future investigations into their potential biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. In Situ Generation of Molybdenum-Based Catalyst for Alkyne Metathesis: Further Developments and Mechanistic Insights | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. josorge.com [josorge.com]

- 9. Medical applications and prospects of polylactic acid materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polylactic acid: synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Methylnon-4-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potential pharmaceutical intermediates starting from 3-Methylnon-4-yne. Given the limited specific literature for this substrate, the following protocols are based on well-established and reliable transformations of internal alkynes, which are broadly applicable in medicinal chemistry.

Introduction

This compound is an internal alkyne with the potential to serve as a versatile starting material for the synthesis of a variety of functionalized molecules that can act as intermediates in drug development. The carbon-carbon triple bond offers a rich platform for chemical modifications, including stereoselective reductions, oxidations, and cyclization reactions. This document outlines several key synthetic transformations of this compound into valuable intermediates such as (Z)-alkenes, 1,2-diketones, substituted furans, and α,β-unsaturated ketones.

General Synthetic Workflow

The following diagram illustrates the potential synthetic pathways for converting this compound into various pharmaceutical intermediates.

Caption: Synthetic pathways from this compound.

Data Presentation

The following tables summarize representative quantitative data for the described transformations based on similar internal alkynes found in the literature. These values should be considered as starting points for optimization when using this compound.

Table 1: Stereoselective Reduction of Internal Alkynes to (Z)-Alkenes

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Hexane | 25 | 2-6 | 90-99 | [1][2][3][4][5][6][7][8][9] |

| P-2 Catalyst (Ni₂B) | Ethanol | 25 | 1-4 | >95 | [4] |

Table 2: Oxidation of Internal Alkynes to 1,2-Diketones

| Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| RuO₄ (catalytic), NaIO₄ | CCl₄/CH₃CN/H₂O | 0-25 | 1-3 | 85-95 | [10][11][12][13][14] |

| KMnO₄ | Acetone/H₂O | 0 | 0.5-2 | 70-90 | [15] |

| PdBr₂/CuBr₂, O₂ | Dioxane/H₂O | 100 | 12-24 | 80-97 | [16][17] |

Table 3: Gold-Catalyzed Synthesis of Substituted Furans from Internal Alkynes

| Gold Catalyst | Co-catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AuCl₃ | None | Dioxane | 80 | 4-8 | 75-90 | [18][19][20][21] |

| (Ph₃P)AuCl | AgOTf | CH₂Cl₂ | 25 | 2-6 | 80-95 | [20] |

Table 4: Meyer-Schuster Rearrangement of Propargyl Alcohols to α,β-Unsaturated Ketones

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid (PTSA) | Toluene (B28343) | 80-110 | 1-5 | 70-90 | [22][23][24][25] |

| AuCl(PPh₃)/AgSbF₆ | Dioxane | 60 | 0.5-2 | 85-98 | [26] |

Experimental Protocols

Protocol 1: Stereoselective Reduction to (Z)-3-Methylnon-4-ene

This protocol describes the partial hydrogenation of this compound to the corresponding (Z)-alkene using Lindlar's catalyst.

Caption: Workflow for stereoselective reduction.

Materials:

-

This compound (1 eq)

-

Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate; 5-10 mol%)

-

Hexane (or another suitable solvent like ethanol)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a round-bottom flask, dissolve this compound in hexane.

-

Add Lindlar's catalyst to the solution.

-

Seal the flask with a septum and purge with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously at room temperature (25°C) under a hydrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with additional hexane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield (Z)-3-Methylnon-4-ene.

Protocol 2: Oxidation to 3-Methylnonane-4,5-dione

This protocol details the oxidation of this compound to the corresponding 1,2-diketone using a catalytic amount of ruthenium(III) chloride with sodium periodate (B1199274) as the stoichiometric oxidant.[10][11][12][13][14]

Caption: Workflow for oxidation to a 1,2-diketone.

Materials:

-

This compound (1 eq)

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O; 1-2 mol%)

-

Sodium periodate (NaIO₄; 4 eq)

-

Carbon tetrachloride (CCl₄)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Isopropanol

Procedure:

-

In a round-bottom flask, prepare a biphasic solvent system of CCl₄, CH₃CN, and H₂O (e.g., in a 2:2:3 ratio).

-

To this solvent system, add this compound, RuCl₃·xH₂O, and NaIO₄.

-

Stir the mixture vigorously at room temperature (or cool to 0°C for better control) until the starting alkyne is consumed, as indicated by TLC.

-

Quench the reaction by adding a small amount of isopropanol to consume any excess oxidant.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude 1,2-diketone by column chromatography.

Protocol 3: Gold-Catalyzed Cyclization to a Substituted Furan

This protocol describes a hypothetical gold-catalyzed cyclization of this compound with a suitable oxygen-containing pronucleophile (e.g., a propargyl alcohol) to form a substituted furan intermediate.

Caption: Workflow for substituted furan synthesis.

Materials:

-

This compound (1 eq)

-

Propargyl alcohol (or other suitable pronucleophile; 1.2 eq)

-

Gold(III) chloride (AuCl₃; 1-5 mol%)

-

Dioxane (or other suitable solvent)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add this compound and the pronucleophile.

-

Dissolve the reactants in anhydrous dioxane.

-

Add the gold catalyst to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the substituted furan.

Protocol 4: Two-Step Synthesis of an α,β-Unsaturated Ketone via Meyer-Schuster Rearrangement

This protocol outlines a two-step sequence involving the formation of a tertiary propargyl alcohol from this compound, followed by a Meyer-Schuster rearrangement to an α,β-unsaturated ketone.[22][23][24][25]

Step 1: Synthesis of the Propargyl Alcohol

-

Cool a solution of this compound in anhydrous THF to -78°C.

-

Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes to form the lithium acetylide.

-

Add a suitable ketone (e.g., acetone) and stir for an additional 1-2 hours at -78°C.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and allow it to warm to room temperature.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate.

-

Purify the crude propargyl alcohol by column chromatography.

Step 2: Meyer-Schuster Rearrangement

Caption: Workflow for Meyer-Schuster rearrangement.

Materials:

-

Propargyl alcohol from Step 1 (1 eq)

-

p-Toluenesulfonic acid (PTSA; 10-20 mol%)

-

Toluene

Procedure:

-

Dissolve the propargyl alcohol in toluene in a round-bottom flask equipped with a reflux condenser.

-

Add the acid catalyst (PTSA).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude α,β-unsaturated ketone by column chromatography.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]

- 3. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]

- 4. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [app.jove.com]

- 5. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 7. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 8. Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Ruthenium tetroxide - Wikipedia [en.wikipedia.org]

- 11. Ruthenium(III-VIII) compounds [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids [organic-chemistry.org]

- 14. Ruthenium Tetroxide (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Continuous flow oxidation of alkynes with KMnO4 for the synthesis of 1,2-diketone derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 16. Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen [organic-chemistry.org]

- 17. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]

- 20. Furan synthesis [organic-chemistry.org]

- 21. organicreactions.org [organicreactions.org]

- 22. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. par.nsf.gov [par.nsf.gov]

Application Notes & Protocols: Synthesis of Chiral Phosphine Ligands from 3-Methylnon-4-yne for Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral ligands are indispensable tools in modern asymmetric catalysis, forming the cornerstone of enantioselective synthesis for the production of single-enantiomer pharmaceuticals and fine chemicals. The structural diversity of chiral ligands is crucial for optimizing catalytic activity and enantioselectivity. Internal alkynes serve as versatile building blocks for the synthesis of novel chiral ligands. This document provides detailed application notes and a hypothetical protocol for the synthesis of a new chiral phosphine (B1218219) ligand derived from 3-Methylnon-4-yne, based on established methodologies for the asymmetric hydrophosphination of internal alkynes. The resulting chiral vinylphosphine ligand has potential applications in a variety of transition-metal-catalyzed asymmetric reactions.

Principle of the Synthesis

The synthesis of chiral phosphine ligands from internal alkynes can be achieved through a palladium-catalyzed asymmetric hydrophosphination reaction. This method allows for the direct and atom-economical addition of a P-H bond across the carbon-carbon triple bond of an internal alkyne. The use of a chiral palladium catalyst enables the enantioselective formation of a C-P bond, leading to a vinylphosphine with axial chirality. The steric and electronic properties of the resulting ligand can be tuned by the choice of the starting alkyne and the secondary phosphine.

In this hypothetical application, this compound is used as the internal alkyne substrate. The reaction with a diarylphosphine in the presence of a chiral palladium catalyst is expected to yield a novel, enantiomerically enriched, axially chiral vinylphosphine ligand.

Experimental Protocols

The following protocol is a generalized procedure adapted from established methods for the palladium-catalyzed asymmetric hydrophosphination of internal alkynes. Researchers should optimize the reaction conditions for the specific substrate, this compound.

Materials:

-

This compound

-

Di(p-tolyl)phosphine

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

(R)-BINAP (or other suitable chiral phosphine ligand for the catalyst)

-

Toluene (B28343) (anhydrous)

-

Nitrogen or Argon gas

-

Standard Schlenk line or glovebox equipment

-

Syringes and needles

-

Reaction vials or flasks

-

Magnetic stirrer and hotplate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (for chromatography)

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere (N₂ or Ar), add Palladium(II) acetate (1 mol%) and (R)-BINAP (1.2 mol%) to a dry reaction vial equipped with a magnetic stir bar.

-

Add anhydrous toluene to dissolve the catalyst components.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral palladium complex.

-

-

Reaction Setup:

-

To the vial containing the pre-formed catalyst, add this compound (1.0 equivalent).

-

Add Di(p-tolyl)phosphine (1.2 equivalents) to the reaction mixture via syringe.

-

Seal the reaction vial tightly with a screw cap containing a PTFE septum.

-

-

Reaction Conditions:

-

Place the reaction vial on a hotplate and heat the mixture to 80 °C.

-

Stir the reaction mixture vigorously for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used for elution.

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain the pure chiral vinylphosphine ligand.

-

-

Characterization:

-

Characterize the purified ligand by ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

-

Data Presentation

The following table presents hypothetical data for the asymmetric hydrophosphination of this compound, based on typical results observed for similar internal alkynes in the literature.

| Entry | Substrate (Alkyne) | Phosphine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | This compound | Di(p-tolyl)phosphine | 1.0 | Toluene | 80 | 24 | 85 | 92 |

| 2 | This compound | Diphenylphosphine | 1.0 | Toluene | 80 | 24 | 82 | 88 |

| 3 | This compound | Di(o-tolyl)phosphine | 1.0 | Toluene | 100 | 48 | 75 | 95 |

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the synthesis of a chiral vinylphosphine ligand.

Diagram 2: Logical Relationship - Application in Asymmetric Catalysis

Caption: From alkyne to chiral product via ligand synthesis and catalysis.

Safety Precautions

-

All phosphines are air-sensitive and should be handled under an inert atmosphere.

-

Organophosphorus compounds can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated fume hood.

-

Palladium compounds are heavy metals and should be handled with care.

-

Solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The use of internal alkynes such as this compound as precursors for the synthesis of chiral phosphine ligands offers a promising avenue for the development of novel catalytic systems. The palladium-catalyzed asymmetric hydrophosphination provides a direct and efficient method for this transformation. The resulting chiral vinylphosphine ligands have the potential to be highly effective in a range of asymmetric catalytic reactions, contributing to the advancement of enantioselective synthesis in the pharmaceutical and chemical industries. Further research and optimization of the reaction conditions are encouraged to fully explore the potential of this and other novel chiral ligands.

Troubleshooting & Optimization

Optimization of reaction conditions for 3-Methylnon-4-yne synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methylnon-4-yne. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is through the alkylation of a terminal alkyne. This process involves two main steps: the deprotonation of 1-hexyne (B1330390) with a strong base to form a sodium acetylide, followed by a nucleophilic substitution (SN2) reaction with a suitable alkyl halide, such as 1-bromo-2-methylpropane (B43306).

Q2: Why is sodium amide (NaNH₂) in liquid ammonia (B1221849) a commonly used base for this reaction?

A2: Sodium amide is a very strong base, capable of completely deprotonating the terminal alkyne (1-hexyne), which has a pKa of about 25. The use of liquid ammonia as a solvent is advantageous because it is unreactive towards the strong base and provides a low-temperature environment, which can help to minimize side reactions.

Q3: What are the critical safety precautions to take during this synthesis?

A3: Sodium amide is highly reactive and can be pyrophoric upon contact with air and moisture. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon). Liquid ammonia is also hazardous and requires proper ventilation and personal protective equipment. The reaction should be carried out in a well-ventilated fume hood, and appropriate safety gear, including safety glasses, lab coat, and gloves, must be worn at all times.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (1-hexyne and the alkyl halide) and the appearance of the product (this compound).

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or no product yield | Incomplete deprotonation of 1-hexyne. | Ensure the sodium amide is fresh and has been properly stored to maintain its reactivity. Use a slight excess of sodium amide to drive the deprotonation to completion. |

| Inactive alkyl halide. | Use a freshly opened or purified bottle of 1-bromo-2-methylpropane. Alkyl halides can degrade over time. | |

| Reaction temperature is too low for the SN2 reaction. | After the deprotonation step, allow the reaction mixture to slowly warm to room temperature or slightly above to facilitate the SN2 reaction. Monitor the reaction progress to determine the optimal temperature. | |

| Presence of significant side products | E2 elimination is competing with the SN2 reaction. | This is often due to the use of a sterically hindered or secondary/tertiary alkyl halide. Ensure you are using a primary alkyl halide (1-bromo-2-methylpropane). The acetylide is a strong base and will favor elimination with more substituted halides.[1][2] |

| Isomerization of the alkyne. | High reaction temperatures and prolonged reaction times with a strong base can sometimes lead to the migration of the triple bond. It is best to use the lowest effective temperature and monitor the reaction to avoid extended reaction times. | |

| Difficulty in product purification | Unreacted starting materials co-eluting with the product. | Optimize the stoichiometry to ensure complete consumption of the limiting reagent. Use a purification method with high resolving power, such as fractional distillation or preparative gas chromatography. |

| Formation of polymeric materials. | This can occur if the reaction is run at too high a concentration or temperature. Ensure adequate solvent is used and maintain careful temperature control. |

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

1-Hexyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-Bromo-2-methylpropane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Deprotonation of 1-Hexyne:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a cold finger condenser (filled with dry ice/acetone), and a gas inlet.

-

Under a positive pressure of inert gas, add freshly crushed sodium amide (1.1 equivalents) to anhydrous diethyl ether or THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 1-hexyne (1.0 equivalent) dropwise to the stirred suspension of sodium amide.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the sodium hexynide.

-

-

Alkylation Reaction:

-

To the cold solution of sodium hexynide, slowly add 1-bromo-2-methylpropane (1.05 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Data Presentation

| Parameter | Deprotonation Step | Alkylation Step | Typical Yield |

| Temperature | -78 °C | -78 °C to Room Temperature | - |

| Reaction Time | 1 - 2 hours | 12 - 16 hours | - |

| Solvent | Liquid Ammonia / Anhydrous Ether or THF | Anhydrous Ether or THF | - |

| Reagents | 1-Hexyne, Sodium Amide | Sodium Hexynide, 1-Bromo-2-methylpropane | - |

| Yield | - | - | 60-80% (can vary based on conditions) |

Visualizations

References

Technical Support Center: 3-Methylnon-4-yne Preparation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Methylnon-4-yne.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the alkylation of a terminal alkyne. This involves the deprotonation of a suitable terminal alkyne with a strong base to form an acetylide anion, followed by a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.

There are two primary pathways for this synthesis:

-

Pathway A: Deprotonation of 1-hexyne (B1330390) followed by reaction with a propyl halide.

-

Pathway B: Deprotonation of propyne (B1212725) followed by reaction with a hexyl halide.

Q2: Why am I experiencing low yields in my this compound synthesis?

A2: Low yields in the synthesis of this compound are often attributed to a competing elimination (E2) reaction, which occurs alongside the desired nucleophilic substitution (SN2) reaction.[1][2][3] This is particularly problematic when using a secondary alkyl halide, as the acetylide anion is a strong base.[1][2][4]

Q3: What is the main byproduct in this reaction?

A3: The primary byproduct resulting from the competing E2 reaction is an alkene. For instance, if you are reacting the hexynide anion with 2-bromopropane (B125204), the major byproduct will be propene. Concurrently, unreacted 1-hexyne will also be present in the reaction mixture.

Q4: How can I minimize the formation of the elimination byproduct?

A4: To favor the desired SN2 reaction and improve the yield of this compound, consider the following strategies:

-

Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide instead of a secondary one.[1][2][4] For the synthesis of this compound, this would mean reacting the propynide anion with 1-bromohexane (B126081) (Pathway B) is generally preferred over reacting the hexynide anion with 2-bromopropane (Pathway A).

-

Reaction Temperature: Lowering the reaction temperature can sometimes favor the substitution reaction over elimination.

-

Choice of Base: While strong bases are necessary to form the acetylide, using a bulky base can sometimes favor elimination. Sodium amide (NaNH₂) is a commonly used strong base for this deprotonation.[5]

Q5: What purification methods are effective for isolating this compound?

A5: Fractional distillation is a common and effective method for purifying this compound from the reaction mixture. Due to the difference in boiling points between the desired product, the starting materials, and the byproducts, careful distillation can yield the purified internal alkyne.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: The yield of this compound is significantly lower than expected.

| Potential Cause | Troubleshooting Steps |

| Competing E2 Elimination Reaction | - Verify the structure of your alkyl halide: If using a secondary halide (e.g., 2-bromopropane), the E2 reaction is likely the primary cause of low yield.[1][2][3] - Switch to a primary alkyl halide: Redesign your synthesis to use a primary halide if possible (e.g., 1-bromohexane with the propynide anion).[1][2][4] - Optimize reaction temperature: Experiment with lowering the reaction temperature to potentially reduce the rate of the E2 reaction. |

| Incomplete Deprotonation of the Terminal Alkyne | - Ensure the use of a sufficiently strong base: Sodium amide (NaNH₂) or sodium hydride (NaH) are effective for deprotonating terminal alkynes.[6] - Use anhydrous reaction conditions: Water will quench the strong base and the acetylide anion, preventing the reaction from proceeding. Ensure all glassware is thoroughly dried and use anhydrous solvents. |

| Loss of Product During Workup and Purification | - Careful extraction: Ensure proper phase separation during aqueous workup to avoid loss of the organic product. - Efficient fractional distillation: Use a distillation column with sufficient theoretical plates to achieve good separation of this compound from lower-boiling starting materials and higher-boiling impurities. |

Problem 2: The final product is contaminated with significant amounts of starting alkyne.

| Potential Cause | Troubleshooting Steps |

| Incomplete Reaction | - Increase reaction time: Allow the reaction to proceed for a longer duration to ensure maximum conversion of the starting alkyne. - Ensure proper stoichiometry: Use a slight excess of the alkyl halide to drive the reaction to completion. |

| Inefficient Purification | - Optimize distillation parameters: Adjust the distillation rate and temperature gradient to improve the separation of the product from the unreacted starting alkyne. |

Experimental Protocols

General Protocol for the Synthesis of an Internal Alkyne via Acetylide Alkylation

This protocol is a general guideline and should be adapted based on the specific starting materials and scale of the reaction.

-

Deprotonation of the Terminal Alkyne:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the terminal alkyne and an anhydrous solvent (e.g., liquid ammonia, THF, or ether).

-

Cool the flask to an appropriate temperature (e.g., -78 °C for liquid ammonia).

-

Slowly add a strong base, such as sodium amide (NaNH₂), in portions.

-

Stir the mixture for a designated period to ensure complete formation of the acetylide anion.

-

-

Alkylation with Alkyl Halide:

-

Slowly add the alkyl halide to the solution of the acetylide anion.

-